N-Oxalylglycine (NOG) is a naturally occurring non-proteinogenic amino acid []. Functionally, NOG serves as a potent inhibitor of 2-oxoglutarate (2OG) oxygenases [, , , ], a large family of enzymes with diverse roles in cellular processes. These enzymes utilize 2OG and molecular oxygen to catalyze various reactions, including hydroxylations, demethylations, and desaturations [].
NOG's structural similarity to 2OG enables it to competitively bind to the active site of 2OG oxygenases, thereby inhibiting their enzymatic activity [, ]. This property makes NOG a valuable tool in dissecting the roles of 2OG oxygenases in various biological processes [, , , , , , ].
The synthesis of N-Oxalylglycine typically involves the reaction of glyoxylic acid with ammonia. This process can be conducted under various conditions to optimize yield and purity. A common method includes the following steps:
Advanced methods may also involve derivatization techniques to enhance detection and analysis, such as using derivatizing agents for gas chromatography-mass spectrometry (GC-MS) analysis .
N-Oxalylglycine participates in several important biochemical reactions:
The mechanism by which N-Oxalylglycine exerts its effects primarily involves competitive inhibition of prolyl hydroxylases. These enzymes typically use α-ketoglutarate as a cofactor:
N-Oxalylglycine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in biochemical assays .
N-Oxalylglycine has several important applications in scientific research:
N-Oxalylglycine (chemical name: (carboxymethyl)aminoacetic acid; IUPAC name) is a dicarboxylic acid derivative featuring a central glycine backbone modified by an oxalyl group. Its molecular formula is C₄H₅NO₅, corresponding to a molar mass of 147.09 g·mol⁻¹ [1] [4]. Structurally, it consists of a glycyl moiety (NH–CH₂–COOH) linked to an oxalyl group (–CO–CO–OH), resulting in a planar arrangement of atoms around the central carbonyl and amide bonds [1].
This compound exhibits isosterism with the endogenous metabolite α-ketoglutarate (α-KG, 2-oxoglutarate), a critical cofactor for Fe(II)-dependent dioxygenases. N-Oxalylglycine mimics α-KG by preserving the 1,5-dicarbonyl motif but replaces the ketone oxygen at the C2 position with an imino group (–NH–) [2] [5]. This substitution generates a non-hydrolyzable amide bond, rendering N-Oxalylglycine resistant to enzymatic decarboxylation while maintaining similar atomic spacing and charge distribution (Table 1).
Table 1: Structural Comparison of N-Oxalylglycine and α-Ketoglutarate
Property | N-Oxalylglycine | α-Ketoglutarate |
---|---|---|
Molecular Formula | C₄H₅NO₅ | C₅H₆O₅ |
Carbonyl Group (C1) | Carboxylic acid (–COOH) | Carboxylic acid (–COOH) |
Central Group (C2) | Amide (–NH–C=O) | Ketone (–C=O) |
Terminal Group (C3) | Carboxylic acid (–COOH) | Carboxylic acid (–COOH) |
Backbone Length | ~5.2 Å (O–O distance) | ~5.3 Å (O–O distance) |
Electron Density | Electron-rich amide bond | Electron-deficient ketone |
The isosteric resemblance enables N-Oxalylglycine to occupy the α-KG binding pocket in enzymes, positioning its carboxylate groups for analogous ionic and hydrogen-bonding interactions with conserved active-site residues [5] [7].
N-Oxalylglycine possesses three ionizable functional groups: two carboxylic acids and one secondary amide. Spectroscopic and potentiometric analyses reveal pKa values of approximately 2.83 (first carboxylate), 3.91 (second carboxylate), and 9.21 (amide proton) [3]. The compound predominantly exists as a zwitterion at physiological pH (7.4), with both carboxylates deprotonated (–COO⁻) and the amide nitrogen protonated (–NH⁺–) [3] [6]. This zwitterionic character enhances its aqueous solubility, measured at 25 mg/mL (170 mM) in water at 25°C [4].
Polar solvents like dimethyl sulfoxide poorly dissolve N-Oxalylglycine (<1.47 mg/mL in DMSO), attributed to disrupted solvation of its charged groups in aprotic environments [4]. Temperature and ionic strength significantly influence solubility: increasing NaCl concentration (>100 mM) reduces solubility via salting-out effects, while lowering pH (<2.0) promotes precipitation of the neutral species [3] [6].
Table 2: Acid-Base and Solubility Properties of N-Oxalylglycine
Property | Value | Conditions |
---|---|---|
pKa₁ | 2.83 ± 0.05 | Carboxylate (25°C) |
pKa₂ | 3.91 ± 0.03 | Carboxylate (25°C) |
pKa₃ | 9.21 ± 0.10 | Amide (25°C) |
Water Solubility | 25 mg/mL (169.97 mM) | 25°C, pH 7.0 [4] |
DMSO Solubility | <1.47 mg/mL (<10 mM) | 25°C [4] |
log P (Predicted) | 1.232 | Octanol/water partition [1] |
Thermal Stability | Decomposes >150°C | Differential scanning calorimetry |
Thermodynamic studies indicate moderate stability in aqueous buffers (half-life >24 hours at pH 7.4, 4°C), though autoxidation accelerates under aerobic conditions in the presence of transition metals [6].
The inhibitory efficacy of N-Oxalylglycine arises from its ability to competitively displace α-KG from the cofactor binding site of Fe(II)/α-ketoglutarate-dependent dioxygenases. Crystallographic analyses of enzyme-inhibitor complexes (e.g., JMJD2A, FIH, TauD) demonstrate that N-Oxalylglycine adopts a nearly identical binding pose as α-KG [2] [5] [7]. Key interactions include:
Despite this mimicry, the amide group of N-Oxalylglycine introduces critical differences:
Table 3: Binding Interactions of N-Oxalylglycine in α-KG-Dependent Enzymes
Enzyme | Key Residues for Binding | Affinity (Kᵢ or Kₛ) | Structural Consequence |
---|---|---|---|
JMJD2A (KDM4A) | Tyr132, Lys212, Asn198, Fe(II) | ~290 μM [3] | Blocks H3K9me3 peptide binding [5] |
FIH | His199, Asn205, Arg238, Fe(II) | Sub-μM range | Stabilizes β-barrel; prevents CTAD binding [6] |
TauD | His99, Asp101, Arg270, Fe(II) | 290 μM [3] | Prevents O₂ activation; no O₂ adduct formation |
This binding stabilizes enzyme conformations that are catalytically incompetent. For instance, in TauD, N-Oxalylglycine binding generates a six-coordinate Fe(II) center that fails to form oxygen-bound intermediates upon O₂ exposure [3]. Similarly, in JMJD2A, N-Oxalylglycine occupancy increases thermal stability and immobilizes active-site loops, preventing methylated histone peptide engagement [5] [7]. Engineering active-site "holes" (e.g., N198A/G in KDM4A) enhances selectivity for sterically modified N-Oxalylglycine derivatives, confirming the precision of its structural mimicry [7].
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